2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid
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Overview
Description
2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid is an organic compound that features a tetrazole ring, a phenyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an amido-nitrile precursor in the presence of a suitable catalyst, such as nickel, under mild conditions . The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired tetrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazole ring to an amine derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, 2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its tetrazole ring can mimic the structure of certain biological molecules, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure can be modified to enhance its pharmacological properties, such as binding affinity and selectivity for specific targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The phenyl group can participate in π-π interactions, further modulating the compound’s effects. The acetic acid moiety can enhance the compound’s solubility and facilitate its transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
- [1-(2,4-Dimethyl-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetic acid
- [1-(2,6-Dimethyl-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetic acid
- [1-(3,5-Dimethyl-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetic acid
Uniqueness
The uniqueness of 2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid lies in its specific substitution pattern on the phenyl ring. The 2,5-dimethyl substitution provides distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets. This makes it a valuable compound for developing new drugs and materials with tailored properties.
Properties
IUPAC Name |
2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-7-3-4-8(2)9(5-7)15-11(12-13-14-15)18-6-10(16)17/h3-5H,6H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRNXNAZNJZHBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=N2)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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